molecular formula C17H16N4O B2441302 3-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile CAS No. 2034555-80-9

3-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile

Cat. No.: B2441302
CAS No.: 2034555-80-9
M. Wt: 292.342
InChI Key: KXBWQICDJYOOAT-UHFFFAOYSA-N
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Description

3-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C17H16N4O and its molecular weight is 292.342. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

The synthesis and reactivity of compounds structurally related to "3-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile" are crucial in developing new pharmaceuticals, agrochemicals, and materials. For instance, the synthesis of 4-cyanopyrazoles and 5-aminopyrazoles is highlighted due to their significance in inhibiting alcohol dehydrogenase and producing muscle relaxation in animals, indicating their potential in developing novel therapeutic agents Toche, Kazi, & Jachak, 2008.

Heterocyclic Compounds and Metal Complexes

The formation of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) demonstrates the compound's versatility in creating complex inorganic structures. These complexes are studied for their potential catalytic and pharmaceutical applications, indicating a broad area of research for compounds with similar structures to "this compound" Budzisz, Małecka, & Nawrot, 2004.

Green Chemistry Applications

The green synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines without using solvents presents an environmentally friendly approach to synthesizing heterocyclic compounds. This method aligns with the principles of green chemistry, aiming to reduce hazardous substance use and waste production in chemical syntheses, showcasing the compound's potential in sustainable chemistry practices Al-Matar, Khalil, Adam, & Elnagdi, 2010.

Antimicrobial and Anti-inflammatory Applications

Research on derivatives of structurally similar compounds has also demonstrated promising antimicrobial and anti-inflammatory activities. This aspect is particularly relevant in the search for new therapeutic agents against resistant microbial strains and inflammation-related disorders, indicating the compound's potential in contributing to novel drug development Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014.

Properties

IUPAC Name

3-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c18-10-12-2-1-3-14(8-12)17(22)20-6-7-21-15(11-20)9-16(19-21)13-4-5-13/h1-3,8-9,13H,4-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBWQICDJYOOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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